molecular formula C19H20F3N5O B2805686 3-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}-5,6,7,8-tetrahydrocinnoline CAS No. 2415521-27-4

3-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}-5,6,7,8-tetrahydrocinnoline

Cat. No.: B2805686
CAS No.: 2415521-27-4
M. Wt: 391.398
InChI Key: GAINRUSMLPGWKL-UHFFFAOYSA-N
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Description

3-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}-5,6,7,8-tetrahydrocinnoline is an organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperazine ring and a tetrahydrocinnoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}-5,6,7,8-tetrahydrocinnoline typically involves multiple steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the pyridine ring, converting it to a piperidine ring.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophilic substitution using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: N-oxide derivatives of the piperazine ring.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}-5,6,7,8-tetrahydrocinnoline has several applications in scientific research:

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as neurotransmitter receptors in the central nervous system. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross the blood-brain barrier more effectively. It modulates receptor activity, leading to altered neurotransmitter release and uptake, which contributes to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine: Shares the trifluoromethylpyridine and piperazine moieties but lacks the tetrahydrocinnoline group.

    Fluazifop-butyl: Contains a trifluoromethyl group and is used as an herbicide.

Uniqueness

3-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}-5,6,7,8-tetrahydrocinnoline is unique due to the presence of the tetrahydrocinnoline moiety, which may contribute to its distinct pharmacological and chemical properties. This structural feature differentiates it from other compounds with similar functional groups.

Properties

IUPAC Name

5,6,7,8-tetrahydrocinnolin-3-yl-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N5O/c20-19(21,22)14-5-6-17(23-12-14)26-7-9-27(10-8-26)18(28)16-11-13-3-1-2-4-15(13)24-25-16/h5-6,11-12H,1-4,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAINRUSMLPGWKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)C(=O)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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